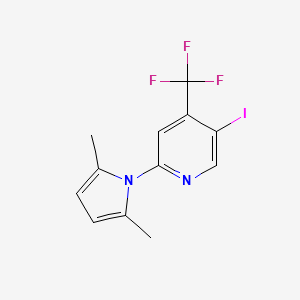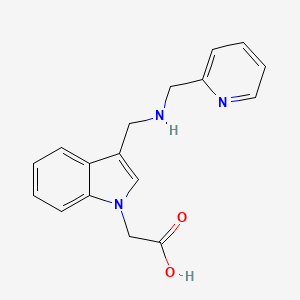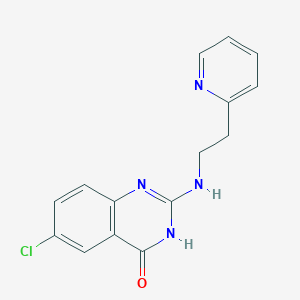![molecular formula C13H17N5O5 B11831900 2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Allylguanosine is a modified nucleoside derivative where the guanosine molecule is substituted with an allyl group at the 2’ position of the ribose sugar. This modification enhances the stability and resistance of the nucleoside to enzymatic degradation, making it a valuable compound in various biochemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Allylguanosine typically involves the protection of the guanine residue followed by the allylation of the ribose moiety. One common method includes the use of dimethylformamide dimethyl acetal in dry methanol to protect the exocyclic amino group of guanosine. This is followed by dimethoxytritylation and phosphitylation to yield the 2’-O-allylguanosine monomer .
Industrial Production Methods
Industrial production of 2’-O-Allylguanosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
2’-O-Allylguanosine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated alkyl derivatives, and various substituted nucleosides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2’-O-Allylguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying RNA processing and interactions.
Biology: The compound is employed in the development of antisense oligonucleotides and aptamers for gene regulation studies.
Medicine: 2’-O-Allylguanosine is investigated for its potential in antiviral therapies, particularly against HIV and hepatitis C.
Industry: It is used in the production of high-stability nucleic acid-based diagnostics and therapeutics
作用機序
The mechanism of action of 2’-O-Allylguanosine involves its incorporation into nucleic acids, where it enhances the stability and resistance to enzymatic degradation. This is achieved through the formation of stable duplexes with RNA, which are not substrates for RNase H, an enzyme that degrades RNA-DNA hybrids. This property makes it useful in antisense experiments and therapeutic applications .
類似化合物との比較
Similar Compounds
- 2’-O-Methylguanosine
- 2’-O-Ethylguanosine
- 2’-O-Butylguanosine
Comparison
2’-O-Allylguanosine is unique among its analogs due to the presence of the allyl group, which provides a balance between hydrophobicity and steric hindrance. This makes it more stable and resistant to nucleases compared to 2’-O-methylguanosine and 2’-O-ethylguanosine, while avoiding the solubility issues associated with larger alkyl groups like butyl .
特性
分子式 |
C13H17N5O5 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h2,5-6,8-9,12,19-20H,1,3-4H2,(H3,14,16,17,21)/t6-,8+,9-,12-/m1/s1 |
InChIキー |
XCAPQNAAANDMJX-IQEPQDSISA-N |
異性体SMILES |
C=CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
正規SMILES |
C=CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


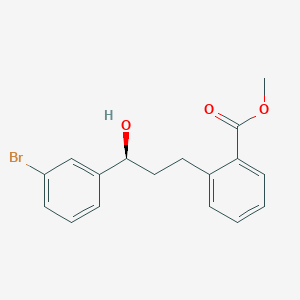
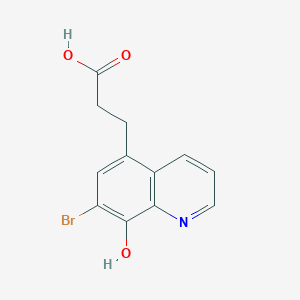

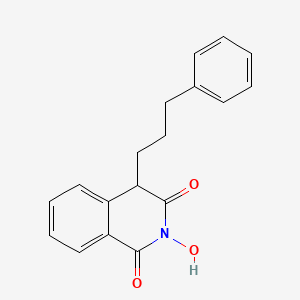

![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
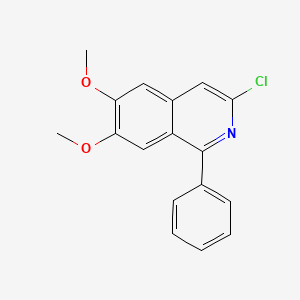
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
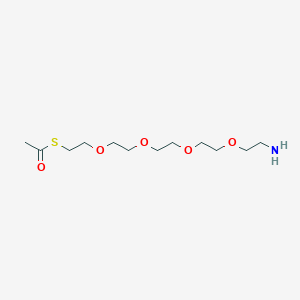
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
